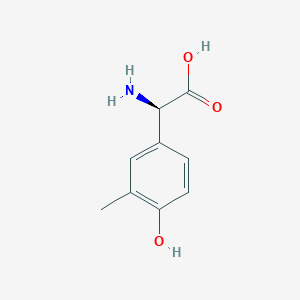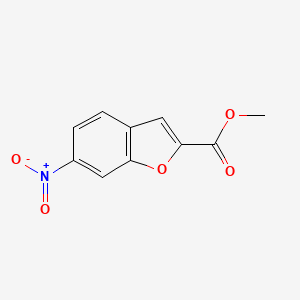
Methyl 6-nitrobenzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-nitrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a nitro group at the 6-position and a carboxylate ester group at the 2-position of the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-nitrobenzofuran-2-carboxylate typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzaldehyde, undergoes nitration to introduce a nitro group at the 6-position, forming 2-hydroxy-5-nitrobenzaldehyde.
Cyclization: The nitro-substituted benzaldehyde is then subjected to cyclization with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine. This step forms ethyl 6-nitrobenzofuran-2-carboxylate.
Esterification: Finally, the ethyl ester is converted to the methyl ester using methanol in the presence of an acid catalyst, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 6-Aminobenzofuran-2-carboxylate.
Substitution: Various substituted benzofuran derivatives.
Ester Hydrolysis: 6-Nitrobenzofuran-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 6-nitrobenzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential anti-tumor, antibacterial, and antiviral activities.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Pharmaceutical Research: It is investigated for its potential as a lead compound in drug discovery and development.
Mecanismo De Acción
The mechanism of action of Methyl 6-nitrobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Methyl 6-nitrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
6-Nitrobenzofuran-2-carboxylic acid: Similar structure but lacks the ester group.
6-Aminobenzofuran-2-carboxylate: Formed by the reduction of the nitro group.
Ethyl 6-nitrobenzofuran-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group provides different solubility and reactivity compared to its ethyl ester counterpart .
Propiedades
Fórmula molecular |
C10H7NO5 |
|---|---|
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
methyl 6-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H7NO5/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3 |
Clave InChI |
FSZPZZVURCFHAU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


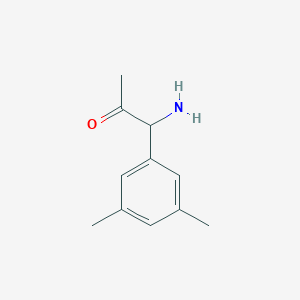
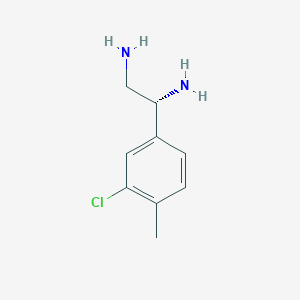

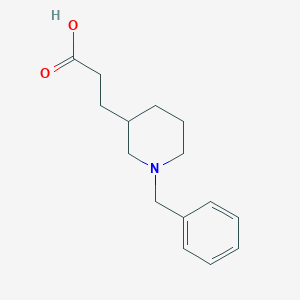
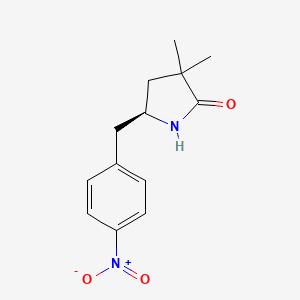
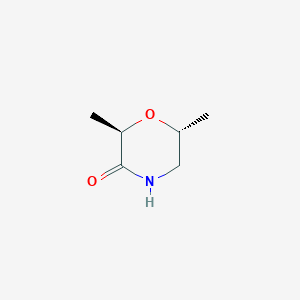
![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)
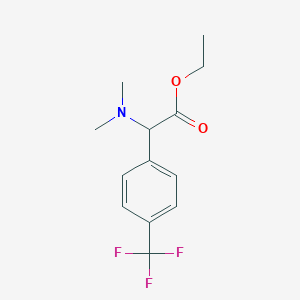
![5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13034989.png)
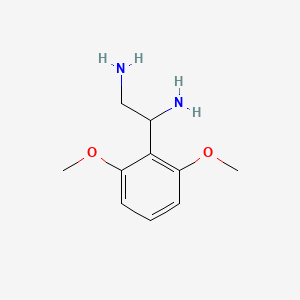
![(3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13035012.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B13035013.png)
![7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13035032.png)
